

# 2-(4-Chlorophenyl)acetamide chemical properties and structure

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)acetamide

Cat. No.: B2998473

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An In-depth Technical Guide to **2-(4-Chlorophenyl)acetamide**: Structure, Properties, and Applications

## Foreword

As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical data. It lies in understanding the intricate relationship between a molecule's structure and its potential applications, particularly in the dynamic field of drug development. This guide is crafted for fellow researchers and scientists, offering a comprehensive and practical perspective on **2-(4-Chlorophenyl)acetamide**. We will delve into its fundamental chemical properties, explore its three-dimensional structure, and contextualize its utility as a valuable building block in medicinal chemistry. The emphasis here is on the "why"—the causal links between molecular characteristics and synthetic strategy—to empower your research endeavors.

## Molecular Identity and Structural Elucidation

**2-(4-Chlorophenyl)acetamide** is a substituted aromatic amide that serves as a versatile intermediate in organic synthesis. Its identity is established by the following identifiers:

- IUPAC Name: **2-(4-chlorophenyl)acetamide**<sup>[1]</sup>
- CAS Number: 20101-92-2<sup>[1]</sup>

- Molecular Formula: C<sub>8</sub>H<sub>8</sub>ClNO[1][2][3]
- InChI Key: BFYGROHYLCZLGS-UHFFFAOYSA-N[1][3]
- Canonical SMILES: C1=CC(=CC=C1CC(=O)N)Cl[1]

## Core Structure and Crystallography

The molecule consists of a para-substituted chlorophenyl ring linked to an acetamide moiety via a methylene bridge. This seemingly simple arrangement possesses significant structural nuances revealed by X-ray crystallography.

The crystal structure of **2-(4-Chlorophenyl)acetamide** is orthorhombic.[2] A critical feature is the spatial relationship between the aromatic ring and the acetamide group. These two planar moieties are not coplanar; instead, the acetamide group is significantly twisted out of the benzene plane, with a reported dihedral angle of 83.08°.[2] This pronounced twist is a key conformational feature that influences the molecule's intermolecular interactions and reactivity.

In the solid state, the crystal packing is dominated by intermolecular hydrogen bonds. Specifically, N—H···O interactions link adjacent molecules, forming layers and stabilizing the crystal lattice.[2] This hydrogen bonding capability is a crucial determinant of the compound's physical properties, such as melting point and solubility.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in research and development.

## Physicochemical Properties

The key physicochemical data for **2-(4-Chlorophenyl)acetamide** are summarized below. These properties are critical for selecting appropriate solvents for reactions and purification, as well as for predicting the compound's behavior in biological systems.

Property	Value	Source
Molecular Weight	169.61 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Physical Form	Solid	<a href="#">[3]</a>
XLogP3 (Lipophilicity)	1.5	<a href="#">[1]</a>
Hydrogen Bond Donors	1 (from -NH <sub>2</sub> )	<a href="#">[1]</a>
Hydrogen Bond Acceptors	1 (from C=O)	<a href="#">[1]</a>

## Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for chemical structure verification.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals: two doublets in the aromatic region (typically 7.0-7.5 ppm) corresponding to the AA'BB' system of the para-substituted ring, a singlet for the methylene (-CH<sub>2</sub>-) protons adjacent to the ring and carbonyl group (typically 3.5-4.0 ppm), and a broad singlet for the two amide (-NH<sub>2</sub>) protons which may exchange with D<sub>2</sub>O.
- <sup>13</sup>C NMR: The carbon spectrum will display a signal for the carbonyl carbon (C=O) in the downfield region (typically >170 ppm), four distinct signals for the aromatic carbons (with two having higher intensity due to symmetry), and a signal for the aliphatic methylene carbon (-CH<sub>2</sub>-).
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by key absorption bands. These include N-H stretching vibrations for the primary amide (two bands, typically 3100-3500 cm<sup>-1</sup>), a strong C=O (amide I) stretching band around 1640-1680 cm<sup>-1</sup>, and C-Cl stretching in the fingerprint region.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M<sup>+</sup>) at m/z 169 and a characteristic M+2 peak at m/z 171 with an intensity of approximately one-third of the M<sup>+</sup> peak, which is indicative of the presence of a single chlorine atom.

## Synthesis and Reactivity

The synthesis of **2-(4-Chlorophenyl)acetamide** and its derivatives is often a straightforward process, making it an accessible intermediate for further molecular elaboration. A common and reliable method involves the amidation of an activated carboxylic acid derivative.

## Experimental Protocol: Synthesis from 2-(4-Chlorophenyl)acetyl Chloride

This protocol describes a general procedure for synthesizing N-substituted **2-(4-chlorophenyl)acetamide** derivatives, which can be adapted for the parent compound by using ammonia. The causality behind this approach is the high reactivity of the acyl chloride, which readily undergoes nucleophilic acyl substitution with an amine.

### Step 1: Activation of Carboxylic Acid

- 2-(4-Chlorophenyl)acetic acid is reacted with a chlorinating agent, such as thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride, to form the highly reactive intermediate, 2-(4-chlorophenyl)acetyl chloride.
- Rationale: The carboxylic acid's hydroxyl group is a poor leaving group. Converting it to an acyl chloride makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

### Step 2: Nucleophilic Acyl Substitution

- The generated 2-(4-chlorophenyl)acetyl chloride is dissolved in an aprotic solvent (e.g., dichloromethane, THF).
- The solution is cooled (typically to  $0\text{ }^\circ\text{C}$ ) to manage the exothermic nature of the reaction.
- A suitable amine (or ammonia for the parent compound) is added, along with a non-nucleophilic base such as triethylamine (TEA) or pyridine.
- Rationale: The amine acts as the nucleophile. The added base is crucial; it neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the amine nucleophile and rendering it unreactive.

### Step 3: Workup and Purification

- The reaction mixture is typically washed with dilute acid (to remove excess base and amine), followed by a base (like  $\text{NaHCO}_3$  solution) and brine.
- The organic layer is dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by recrystallization or column chromatography.
- Rationale: This aqueous workup sequence effectively removes impurities and byproducts, leading to a purer final compound. Recrystallization is often effective for solid products, exploiting differences in solubility.

## Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

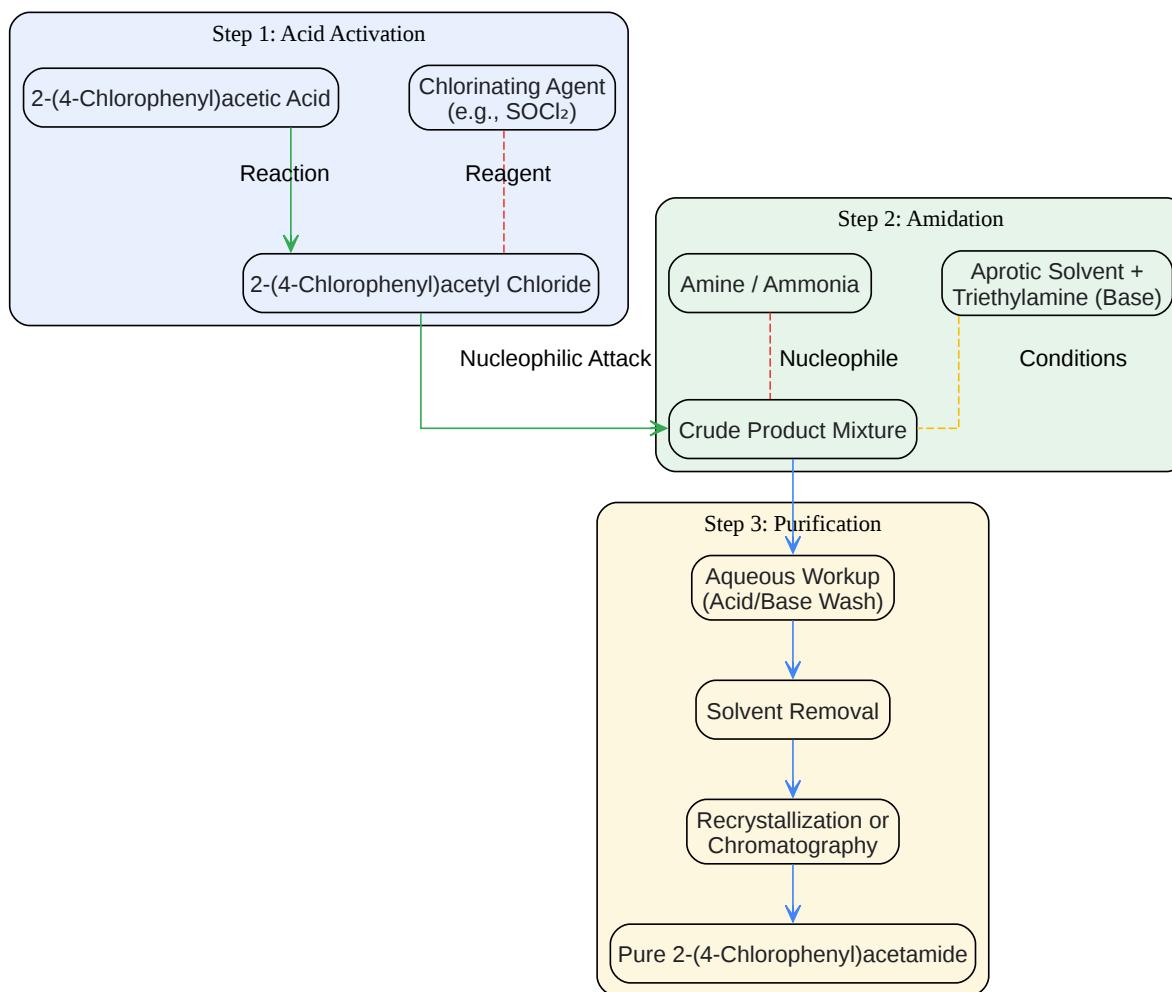
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Diagram: General synthesis workflow for **2-(4-Chlorophenyl)acetamide** derivatives.

# Applications in Drug Development and Research

While **2-(4-Chlorophenyl)acetamide** itself is not typically an active pharmaceutical ingredient, its structural motif is of significant interest in medicinal chemistry. It serves as a key building block for more complex molecules with potential therapeutic activities.

- **Scaffold for Bioactive Molecules:** Research has shown that incorporating the **2-(4-Chlorophenyl)acetamide** moiety into various heterocyclic systems can lead to compounds with a range of biological effects. These include potential anticancer, antimicrobial, and anti-inflammatory properties.<sup>[4][5]</sup> The chlorophenyl group can engage in hydrophobic and halogen-bonding interactions within biological targets, while the acetamide portion provides a key hydrogen bonding motif.
- **Synthetic Intermediate:** The compound is a valuable intermediate for multi-step syntheses.<sup>[5]</sup> The primary amide can be further functionalized, or it can be hydrolyzed back to the carboxylic acid if needed, providing synthetic flexibility.

## Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent. **2-(4-Chlorophenyl)acetamide** has specific hazards that must be managed appropriately.

## GHS Hazard Classification

According to the Globally Harmonized System (GHS), **2-(4-Chlorophenyl)acetamide** is classified as follows:

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.<sup>[1]</sup>
- Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.<sup>[1]</sup>
- Signal Word: Warning<sup>[1]</sup>

## Handling and Personal Protective Equipment (PPE)

Given its hazard profile, the following precautions are mandatory:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
  - Wear protective gloves (nitrile or other chemically resistant material).
  - Wear safety glasses with side-shields or goggles.
  - A lab coat is required to prevent skin contact.
- Handling Practices: Avoid breathing dust.[\[1\]](#) Wash hands thoroughly after handling.[\[1\]](#) Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace.[\[1\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

## Conclusion

**2-(4-Chlorophenyl)acetamide** is a well-defined chemical entity whose value lies in its utility as a synthetic intermediate. Its distinct three-dimensional structure, governed by the non-planar arrangement of its core moieties and intermolecular hydrogen bonding, dictates its physical properties. A firm grasp of its synthesis, reactivity, and spectroscopic signature allows researchers to confidently employ it as a building block in the rational design of novel compounds, particularly in the pursuit of new therapeutic agents. As with any chemical, a rigorous approach to safety and handling is essential for its responsible use in the laboratory.

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